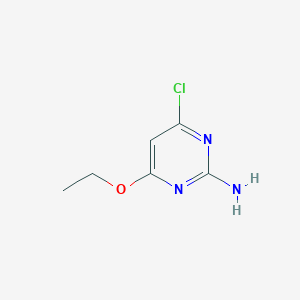

4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJZQGOWSYPWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396684 | |

| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89784-02-1 | |

| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethoxy-2-pyrimidinamine

This guide provides a comprehensive overview of the core physical properties of 4-Chloro-6-ethoxy-2-pyrimidinamine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both established data for analogous compounds and validated methodologies for the precise characterization of this specific molecule.

Introduction and Molecular Overview

This compound, with the chemical formula C₆H₈ClN₃O, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including nucleic acids and various therapeutic agents. The specific functionalization of this pyrimidine ring—a chloro group at the 4-position, an ethoxy group at the 6-position, and an amine at the 2-position—renders it a versatile intermediate for the synthesis of more complex molecular architectures. Understanding its physical properties is paramount for its effective use in synthetic chemistry, process development, and formulation.

While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from closely related and well-characterized analogs to predict its properties and provide robust protocols for their experimental determination. The primary analogs referenced are 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and 2-amino-4-chloro-6-methoxypyrimidine .

Predicted Physical and Chemical Properties

The following table summarizes the predicted and known physical properties of this compound and its close analogs. These values provide a foundational understanding of the compound's expected behavior.

| Property | Predicted/Known Value | Analog Data Source |

| Molecular Formula | C₆H₈ClN₃O | - |

| Molecular Weight | 173.60 g/mol | - |

| Appearance | Expected to be a white to off-white crystalline solid. | [1] |

| Melting Point | Predicted to be in a similar range to its analogs. For instance, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine has a melting point of 59-60 °C.[2][3] | [2][3] |

| Boiling Point | A high boiling point is anticipated due to its molecular weight and polar functional groups. The predicted boiling point is approximately 352.6 °C at 760 mmHg.[4] | [4] |

| Density | Predicted to be around 1.329 g/cm³.[4] | [4] |

| Solubility | Expected to exhibit moderate solubility in polar organic solvents. Studies on 2-amino-4-chloro-6-methoxypyrimidine show good solubility in DMF and moderate solubility in alcohols like methanol and ethanol.[5] | [5] |

| Flash Point | Predicted to be approximately 167 °C.[4] | [4] |

Experimental Protocols for Physical Characterization

The following sections detail the standardized experimental procedures for determining the key physical properties of this compound. The rationale behind each methodological choice is explained to ensure scientific rigor.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices: The use of a calibrated apparatus ensures accuracy. A slow heating rate near the melting point is crucial for thermal equilibrium, allowing for a precise determination of the melting range.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is fundamental for structural elucidation and confirmation. The following sections outline the expected spectral features based on analogous compounds and the methodologies for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Proton: A singlet in the region of δ 6.0-6.5 ppm, corresponding to the proton at the 5-position of the pyrimidine ring. [3]* Ethoxy Group: A quartet around δ 4.4 ppm (OCH₂) and a triplet around δ 1.4 ppm (CH₃). [3]* Amino Group: A broad singlet corresponding to the NH₂ protons. The chemical shift of this peak can vary depending on concentration and solvent.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Pyrimidine Ring Carbons: Signals in the aromatic region (δ 160-175 ppm). The carbon attached to the chlorine will be significantly affected. [3]* Ethoxy Group Carbons: A signal around δ 63 ppm (OCH₂) and a signal around δ 14 ppm (CH₃). [3] Methodology for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the chemical shifts, coupling constants, and integrations to the molecular structure.

Causality Behind Experimental Choices: High-field NMR provides better signal dispersion and resolution, facilitating unambiguous spectral interpretation. The choice of deuterated solvent is critical to avoid interference from solvent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretching: A sharp to broad band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group. [3]* C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the pyrimidine ring. [3]* C-O Stretching: A strong band around 1000-1300 cm⁻¹ for the ether linkage. [3]* C-Cl Stretching: A band in the fingerprint region, typically below 850 cm⁻¹.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation and is suitable for solid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 173.04). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak (M⁺ and M+2).

-

Fragmentation Pattern: Fragmentation may involve the loss of the ethoxy group, the chlorine atom, or parts of the pyrimidine ring.

Methodology: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, either via direct infusion in a suitable solvent (ESI) or after separation on a GC column (GC-MS).

-

Ionization: The molecules are ionized.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

-

Detection: The abundance of each ion is measured.

Causality Behind Experimental Choices: The choice of ionization technique depends on the volatility and thermal stability of the compound. ESI is a soft ionization technique suitable for polar, non-volatile compounds, while GC-MS is ideal for volatile and thermally stable molecules.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functionalities. [6]The amino group can also participate in a range of chemical transformations.

The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition.

Logical Relationship of Reactivity

Safety and Handling

Based on the safety data for structurally related pyrimidine derivatives, this compound should be handled with appropriate care in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. By leveraging data from close structural analogs and outlining detailed, validated experimental protocols, this document serves as a valuable resource for researchers and scientists working with this important chemical intermediate. The methodologies and expected data presented herein will facilitate the efficient and accurate characterization of this compound, thereby supporting its application in drug discovery and development.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem. (n.d.). Retrieved from [Link]

-

Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. (n.d.). Retrieved from [Link]

-

Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

-

Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST WebBook. (n.d.). Retrieved from [Link]

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved from [Link]

-

2,4-Diamino-6-chloropyrimidine. PubChem. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-pyrimidinamine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-6-ethoxy-2-pyrimidinamine, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and strategic importance in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Detailed, field-proven synthetic protocols, characterization data, and an exploration of its reactivity are presented to empower researchers in leveraging this versatile scaffold for the development of novel therapeutics.

Introduction: The Strategic Importance of the Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for purine bases and participating in crucial hydrogen bonding with protein targets.[1] Among the vast landscape of pyrimidine derivatives, this compound emerges as a particularly valuable intermediate. Its trifunctional nature—an amine, a chloro leaving group, and an ethoxy moiety—offers a rich platform for controlled, sequential chemical modifications, enabling the construction of complex molecular architectures with tailored pharmacological profiles.

This guide will provide a deep dive into the chemistry of this compound, elucidating the rationale behind its synthesis and its application as a strategic precursor in drug discovery campaigns.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. This section details the key identifiers and characteristics of this compound.

Chemical Structure and Identifiers

-

IUPAC Name: 4-chloro-6-ethoxypyrimidin-2-amine

-

CAS Number: 89784-02-1

-

Molecular Formula: C₆H₈ClN₃O

-

Molecular Weight: 173.60 g/mol

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound

Spectroscopic Data (Predicted and Analog-Based)

While a comprehensive, publicly available dataset for this compound is limited, its spectral characteristics can be reliably predicted based on the analysis of closely related analogs such as 4-chloro-6-methoxy-2-pyrimidinamine and 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[2][3]

Table 1: Predicted and Analog-Based Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the C5-H proton, anticipated around δ 6.0-6.5 ppm. - A quartet for the ethoxy -CH₂- protons, expected in the range of δ 4.3-4.5 ppm. - A triplet for the ethoxy -CH₃ protons, predicted around δ 1.3-1.5 ppm. - A broad singlet for the -NH₂ protons, with a chemical shift that can vary depending on solvent and concentration. |

| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with C2, C4, and C6 appearing at lower field due to their attachment to heteroatoms. C4 and C6 would be significantly influenced by the chloro and ethoxy groups, respectively. C2 would be influenced by the amino group. C5 is expected at a higher field. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1500-1600 cm⁻¹ range. - C-O stretching of the ethoxy group around 1050-1250 cm⁻¹. - C-Cl stretching, typically observed in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom. |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategic choice of starting material and reaction conditions is critical for achieving high regioselectivity and yield.

Retrosynthetic Analysis and Strategy

The most logical synthetic approach involves the selective mono-substitution of a di-chlorinated pyrimidine precursor. The starting material of choice is 2-amino-4,6-dichloropyrimidine, which is commercially available. The two chlorine atoms at the 4 and 6 positions are electronically equivalent, allowing for a statistically controlled mono-alkoxylation.

Caption: Retrosynthetic approach for this compound.

Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines.[4]

Reaction Scheme:

Materials and Reagents:

-

2-Amino-4,6-dichloropyrimidine (1 equivalent)

-

Sodium ethoxide (1.05 - 1.1 equivalents)

-

Polar aprotic solvent (e.g., acetone, dimethylformamide)

-

Water (for precipitation)

-

Activated carbon (optional, for decolorization)

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a temperature probe, suspend 2-amino-4,6-dichloropyrimidine in the chosen polar aprotic solvent.

-

Reagent Addition: Cool the suspension to a controlled temperature (e.g., 15-20 °C). Slowly add a solution of sodium ethoxide dropwise to the suspension over a period of 2-4 hours, maintaining the temperature.

-

Reaction Monitoring: Stir the reaction mixture at the controlled temperature for an additional 1-2 hours, followed by gentle warming (e.g., to 30 °C) for another 2 hours. Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation:

-

(Optional) Add activated carbon to the reaction mixture and stir for 30-60 minutes to decolorize the solution.

-

Filter the mixture to remove the precipitated sodium chloride and any activated carbon.

-

Partially distill off the solvent under reduced pressure.

-

Precipitate the product by adding water to the concentrated solution. The precipitation can occur during or after the distillation.

-

Cool the resulting slurry to enhance precipitation.

-

-

Purification:

-

Collect the solid product by filtration.

-

Wash the filter cake with water to remove any remaining inorganic salts.

-

Dry the product under vacuum to a constant weight.

-

Self-Validation and Causality: The slow, temperature-controlled addition of sodium ethoxide is crucial to favor mono-substitution and minimize the formation of the di-ethoxy byproduct. The use of a polar aprotic solvent facilitates the SNAr reaction. The precipitation by the addition of water is an effective method for isolating the product, which is significantly less soluble in aqueous media than the inorganic byproducts.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the C4 position is a good leaving group, making it susceptible to nucleophilic substitution. The amino group at C2 can be a site for further functionalization, such as acylation or participation in coupling reactions.

Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The C4 chloro group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for introducing diversity and building complexity from this scaffold.[5]

-

Cross-Coupling Reactions: The C4-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively. This allows for the introduction of aryl, heteroaryl, and substituted amino groups.

Caption: Key reaction pathways for this compound.

Application in Kinase Inhibitor Synthesis

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

This compound is an ideal starting material for the synthesis of kinase inhibitors. The C4 position can be functionalized with a variety of substituents to target the solvent-exposed region of the ATP-binding pocket, which is a primary driver of inhibitor selectivity. For instance, this scaffold has been utilized in the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[6][7]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Refer to the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its well-defined reactivity allows for the strategic and controlled introduction of molecular diversity, making it an invaluable tool for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The synthetic protocols and chemical insights provided in this guide are intended to facilitate its effective application in the pursuit of novel and improved medicines.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

(No author provided). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]

- (No author provided). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

(No author provided). 2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

- (No author provided). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

(No author provided). 4-CHLORO-6-(2,2,2-TRIFLUORO-1-(3'-FLUOROBIPHENYL-4-YL)ETHOXY)PYRIMIDIN-2-AMINE. gsrs. [Link]

-

Sharma, S. N., & Singh, S. (2010). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 22(1), 527. [Link]

-

(No author provided). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

(No author provided). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF. ResearchGate. [Link]

-

(No author provided). Discovery of 4-Ethoxy-7 H -pyrrolo[2,3- d ]pyrimidin-2-amines as Potent, Selective and Orally Bioavailable LRRK2 Inhibitors. ResearchGate. [Link]

-

(No author provided). Synthesis of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine. PrepChem.com. [Link]

-

Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

- (No author provided). WO2016130920A3 - Lrrk2 inhibitors and methods of making and using the same.

- (No author provided). WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS.

-

Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. [Link]

-

(No author provided). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

(No author provided). 4-Chloro-2,6-diaminopyrimidine. the NIST WebBook. [Link]

-

(No author provided). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

(No author provided). Pyrimidine, 4-amino-6-chloro-5-nitro-. the NIST WebBook. [Link]

-

(No author provided). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed. [Link]

-

(No author provided). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. [Link]

-

(No author provided). 2-Amino-4,6-dichloropyrimidine. PubChem. [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

Sources

- 1. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR [m.chemicalbook.com]

- 2. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2016130920A3 - Lrrk2 inhibitors and methods of making and using the same - Google Patents [patents.google.com]

- 7. WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS - Google Patents [patents.google.com]

The Versatile Intermediate: A Technical Guide to 4-Chloro-6-ethoxy-2-pyrimidinamine (CAS No. 89784-02-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from essential components of DNA and RNA to a multitude of approved pharmaceutical agents.[1] Within this chemical class, functionalized pyrimidines, such as 4-Chloro-6-ethoxy-2-pyrimidinamine, serve as critical and versatile intermediates. Their strategic importance lies in the differential reactivity of their substituents, which allows for sequential and regioselective chemical modifications. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, chemical behavior, and applications as a key building block in the development of novel therapeutics and agrochemicals.

Physicochemical Properties and Safety Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89784-02-1 | N/A |

| Molecular Formula | C₆H₈ClN₃O | N/A |

| Molecular Weight | 173.60 g/mol | N/A |

| Appearance | Expected to be a solid | Inferred from analogs |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | Inferred from analogs |

Synthesis of this compound: A Regioselective Approach

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The logical starting material for this synthesis is 2-amino-4,6-dichloropyrimidine. The two chlorine atoms at the 4 and 6 positions are electronically equivalent, making them susceptible to nucleophilic attack. By carefully controlling the stoichiometry of the nucleophile, a monosubstitution can be selectively achieved.

The reaction with sodium ethoxide (NaOEt) in a suitable solvent displaces one of the chlorine atoms with an ethoxy group. A US patent describes a general method for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines, which is directly applicable to the synthesis of the title compound.

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method described in US Patent US20060035913A1.

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, suspend 2-amino-4,6-dichloropyrimidine in anhydrous ethanol.

-

Cool the suspension to a suitable temperature (e.g., 10-20°C).

-

Slowly add a solution of sodium ethoxide in ethanol to the suspension while maintaining the temperature. The molar ratio of sodium ethoxide to the dichloropyrimidine should be approximately 1:1 to favor monosubstitution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or slightly elevated temperature (e.g., 30-40°C) to ensure the completion of the reaction. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture can be worked up by adding water to precipitate the product.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Causality of Experimental Choices:

-

Solvent: Anhydrous ethanol is used as the solvent as it is the source of the ethoxide nucleophile upon reaction with sodium metal or as a solvent for commercial sodium ethoxide solutions.

-

Temperature Control: The initial cooling and slow addition of the sodium ethoxide solution are crucial to control the exothermic reaction and prevent the formation of the disubstituted by-product.

-

Stoichiometry: A 1:1 molar ratio of the reactants is key to achieving regioselective monosubstitution. An excess of sodium ethoxide would lead to the formation of 2-amino-4,6-diethoxypyrimidine.

Characterization and Analytical Profile

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the C5-H proton of the pyrimidine ring. A quartet for the -OCH₂- protons of the ethoxy group. A triplet for the -CH₃ protons of the ethoxy group. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals corresponding to the four distinct carbons of the pyrimidine ring. Signals for the two carbons of the ethoxy group. |

| IR Spectroscopy | N-H stretching vibrations for the amino group. C-O stretching vibrations for the ethoxy group. C-Cl stretching vibrations. Aromatic C=C and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 173.60 g/mol , with a characteristic isotopic pattern for a chlorine-containing compound. |

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the sequential reactivity of its functional groups. The chlorine atom at the 4-position is the most reactive site for further nucleophilic aromatic substitution or for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position.

Figure 2: General reactivity of this compound.

This controlled, stepwise functionalization is a powerful strategy in the synthesis of complex molecules, particularly in the field of drug discovery.

Applications in Drug Development and Agrochemicals

Substituted pyrimidines are privileged scaffolds in medicinal chemistry and agrochemical research. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, binding to the ATP-binding site of the kinase. The 2-amino group of this compound can form crucial hydrogen bonds with the hinge region of the kinase, while the substituent introduced at the 4-position can be tailored to occupy the hydrophobic pocket, thereby conferring potency and selectivity.

For instance, a hypothetical synthesis of a kinase inhibitor could involve a Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position.

Figure 3: Hypothetical synthesis of a kinase inhibitor scaffold.

Application in Herbicide Synthesis

2-Amino-4-chloro-6-alkoxypyrimidines are known intermediates in the production of sulfonylurea herbicides. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The pyrimidine moiety is a key component of the herbicide structure, and variations in its substitution pattern can modulate the herbicidal activity and crop selectivity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and agrochemical synthesis. Its well-defined reactivity allows for the regioselective introduction of various functional groups, making it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and chemical behavior, as outlined in this guide, is essential for researchers and scientists working to develop the next generation of pharmaceuticals and crop protection agents.

References

- U.S. Patent No. US20060035913A1. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Jain, K. S., Chitre, T. S., Miniyar, P. B., Kathiravan, M. K., Bendre, V. S., & Veer, V. S. (2006). Biological and medicinal significance of pyrimidines. Current Science, 90(6), 793-803.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-6-ethoxy-2-pyrimidinamine

This guide provides an in-depth technical overview of the synthesis of 4-chloro-6-ethoxy-2-pyrimidinamine, a key building block in modern medicinal chemistry. We will explore the prevalent synthetic methodologies, delve into the mechanistic underpinnings of the reaction, and present a detailed, field-validated experimental protocol. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible method for the preparation of this important intermediate.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyrimidine derivative that serves as a crucial precursor in the synthesis of a wide array of biologically active molecules. Its trifunctional nature, featuring a reactive chlorine atom, a nucleophilic amino group, and an ethoxy moiety, allows for selective and sequential chemical modifications. This versatility makes it an invaluable synthon in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The efficient and scalable synthesis of this compound is therefore a critical consideration in many drug discovery and development programs.

Synthetic Pathways: A Mechanistic Perspective

The most common and industrially viable route to this compound proceeds through a two-step sequence involving a condensation reaction to form the pyrimidine core, followed by a chlorination step.

Step 1: Condensation and Cyclization to form 2-Amino-6-ethoxy-4(3H)-pyrimidinone

The synthesis commences with the base-catalyzed condensation of guanidine with a suitable three-carbon electrophile, typically a derivative of malonic acid. A highly effective and commonly used starting material is diethyl ethoxymethylenemalonate.

Reaction Scheme:

Figure 1: Overall synthetic workflow.

The reaction is typically carried out in ethanol with sodium ethoxide serving as the base. The ethoxide deprotonates the guanidine, increasing its nucleophilicity. The resulting nucleophile then attacks one of the carbonyl carbons of the diethyl ethoxymethylenemalonate, initiating a cascade of reactions that culminates in the formation of the stable 6-membered pyrimidinone ring system.

Step 2: Chlorination of the Pyrimidinone Intermediate

The second step involves the conversion of the hydroxyl group of the pyrimidinone tautomer to a chloro group. This is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is typically performed in the presence of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and an acid scavenger. The use of a high-boiling solvent like toluene allows the reaction to be conducted at elevated temperatures, driving the reaction to completion.

Detailed Experimental Protocol

The following protocol is a validated and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Guanidine Hydrochloride | 50-01-1 | CH₆ClN₃ | 95.53 |

| Diethyl Ethoxymethylenemalonate | 87-13-8 | C₈H₁₂O₄ | 172.18 |

| Sodium Ethoxide (21% in Ethanol) | 141-52-6 | C₂H₅NaO | 68.05 |

| Ethanol (Anhydrous) | 64-17-5 | C₂H₆O | 46.07 |

| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 |

| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Procedure

Part A: Synthesis of 2-Amino-6-ethoxy-4(3H)-pyrimidinone

-

To a stirred solution of sodium ethoxide (21% in ethanol, 1.2 equivalents) in a round-bottom flask equipped with a condenser and a dropping funnel, add guanidine hydrochloride (1.0 equivalent) portion-wise at room temperature.

-

Stir the resulting suspension for 30 minutes.

-

Add diethyl ethoxymethylenemalonate (1.1 equivalents) dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 40°C.

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% methanol in dichloromethane).

-

After completion, cool the reaction mixture to 0-5°C in an ice bath.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry under vacuum at 50°C to afford 2-amino-6-ethoxy-4(3H)-pyrimidinone as a white solid.

Part B: Synthesis of this compound

-

In a separate flask equipped with a reflux condenser and a dropping funnel, suspend the 2-amino-6-ethoxy-4(3H)-pyrimidinone (1.0 equivalent) from Part A in toluene (10 volumes).

-

Add N,N-dimethylaniline (0.2 equivalents) to the suspension.

-

Carefully add phosphorus oxychloride (3.0 equivalents) dropwise to the stirred mixture at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 100-110°C and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., mobile phase: 30% ethyl acetate in hexanes).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture into a beaker containing crushed ice (approximately 20 volumes) with vigorous stirring.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine (1 x 10 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a crystalline solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Specification |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138-142 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.05 (s, 1H), 4.85 (br s, 2H), 4.35 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 170.1, 163.2, 161.8, 88.9, 62.9, 14.4 |

| Mass Spec (ESI) | m/z 174.0 [M+H]⁺ |

| Purity (HPLC) | ≥ 98% |

Safety and Handling

-

Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Sodium ethoxide is corrosive and flammable. It should be handled in a dry environment.

-

The quenching of the reaction mixture containing excess POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.

-

All other reagents should be handled in accordance with standard laboratory safety procedures.

References

Synthetic protocols and safety data for chemical reagents are available from major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals. General procedures for the synthesis of substituted pyrimidines can be found in comprehensive organic chemistry reference texts such as "Comprehensive Organic Synthesis" and "Science of Synthesis." Specific applications and further modifications of this compound are extensively documented in the medicinal chemistry literature, accessible through databases like SciFinder, Reaxys, and Google Scholar.

4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-6-ethoxy-2-pyrimidinamine

This guide provides a comprehensive analysis of the expected spectral data for this compound, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from the closely related analogue, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, and established principles of spectroscopic interpretation for pyrimidine derivatives. This approach provides a robust predictive framework for the characterization of the target compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a pyrimidine core with three distinct substituents: a chloro group, an ethoxy group, and an amino group. Each of these functional groups exerts a unique electronic influence on the pyrimidine ring, which in turn governs the molecule's spectroscopic behavior. The chloro group is electron-withdrawing, the ethoxy group is electron-donating by resonance, and the amino group is a strong electron-donating group. These electronic effects are key to interpreting the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrimidine ring proton, the ethoxy group protons, and the amino group protons. For comparison, the experimental ¹H NMR data for the analogous 4-chloro-6-ethoxy-2-(methylthio)pyrimidine is presented below.[1][2]

Table 1: Experimental ¹H NMR Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.37 | Singlet | 1H | Pyrimidine H-5 |

| 4.41 | Quartet | 2H | -OCH₂CH₃ |

| 2.52 | Singlet | 3H | -SCH₃ |

| 1.37 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹H NMR Spectrum for this compound

The replacement of the methylthio group with an amino group is expected to cause an upfield shift (to a lower ppm value) for the pyrimidine H-5 proton due to the stronger electron-donating nature of the amino group. The amino protons themselves will appear as a broad singlet.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.2 | Singlet | 1H | Pyrimidine H-5 |

| ~ 4.3 - 4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~ 1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

Experimental Protocol for ¹H NMR Spectroscopy [3]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The experimental data for the methylthio analog is provided for comparison.[1][2]

Table 3: Experimental ¹³C NMR Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 172.7 | C-2 |

| 169.4 | C-6 |

| 160.2 | C-4 |

| 102.4 | C-5 |

| 63.3 | -OCH₂CH₃ |

| 14.2 | -SCH₃ |

| 14.1 | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum for this compound

The amino group at C-2 will significantly shield this carbon, causing a substantial upfield shift compared to the methylthio-substituted analog. The other ring carbons will also be affected, though to a lesser extent.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C-2 |

| ~ 165 - 170 | C-6 |

| ~ 158 - 162 | C-4 |

| ~ 95 - 100 | C-5 |

| ~ 62 - 64 | -OCH₂CH₃ |

| ~ 14 - 15 | -OCH₂CH₃ |

Experimental Protocol for ¹³C NMR Spectroscopy [3]

-

Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in an NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer, and perform tuning and shimming.

-

Data Acquisition: Use a proton-decoupled single-pulse experiment. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Set the spectral width to 0-180 ppm and the relaxation delay to 2 seconds.

-

Data Processing: Process the FID with a Fourier transform, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental IR Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine [1][2]

The IR spectrum of this analog shows characteristic peaks for aryl C-H, alkyl C-H, and various ring vibrations.

Table 5: Key Experimental IR Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (cm⁻¹)[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3007 | Weak | Aryl C-H stretch |

| 2982, 2934, 2888, 2849 | Weak | Alkyl C-H stretch |

| 1562, 1557, 1541, 1537 | Strong, Medium | C=C and C=N ring stretching |

| 1273 | Strong | C-O stretch |

Predicted IR Spectrum for this compound

The most significant difference in the IR spectrum of this compound will be the appearance of N-H stretching and bending vibrations from the primary amino group.

Table 6: Predicted Characteristic IR Absorption Bands for this compound (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3500 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| ~ 3000 - 3100 | Weak | Aromatic C-H stretching |

| ~ 2850 - 3000 | Weak-Medium | Aliphatic C-H stretching |

| ~ 1600 - 1650 | Strong | NH₂ scissoring (bending) |

| ~ 1550 - 1600 | Strong | C=C and C=N ring stretching |

| ~ 1200 - 1350 | Strong | C-N stretching |

| ~ 1000 - 1300 | Strong | C-O stretching |

| ~ 700 - 800 | Medium-Strong | C-Cl stretching |

Experimental Protocol for IR Spectroscopy [4][5]

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[6][7]

Experimental MS Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine [1][2]

The mass spectrum of the methylthio analog shows a molecular ion peak at m/z 204, with an isotopic peak at m/z 206 due to the presence of the ³⁷Cl isotope.

Predicted Mass Spectrum for this compound

The molecular weight of this compound is 187.62 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 187 and an M+2 peak at m/z 189 with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of substituted pyrimidines is often initiated by the loss of substituents.[8][9] For this compound, likely fragmentation pathways include the loss of the ethoxy group, the chloro group, or ethylene from the ethoxy group via a McLafferty-type rearrangement.[10]

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization) [6]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged molecular ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging experimental data from a close structural analog and fundamental spectroscopic principles, a comprehensive characterization of the target molecule is established. This information is invaluable for researchers engaged in the synthesis, identification, and application of novel pyrimidine derivatives.

References

- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem.

- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 13C NMR spectrum.

- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189–193.

- American Chemical Society. (n.d.). Proton Magnetic Resonance Studies of Purine and Pyrimidine Derivatives. IX. The Protonation of Pyrimidines in Acid Solution. Journal of the American Chemical Society.

- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- National Center for Biotechnology Information. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem.

- National Center for Biotechnology Information. (2022).

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.

- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- American Chemical Society. (n.d.). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry.

- ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine.

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- ResearchGate. (n.d.). Microwave Synthesis of Amino-Pyrimidines-13C Spectrum.

- GSRS. (n.d.). 4-CHLORO-6-(2,2,2-TRIFLUORO-1-(3'-FLUOROBIPHENYL-4-YL)ETHOXY)PYRIMIDIN-2-AMINE.

- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.

- ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.

- Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- BenchChem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. article.sapub.org [article.sapub.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 4-Chloro-6-ethoxy-2-pyrimidinamine: A Technical Guide for Drug Development Professionals

In the intricate world of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-6-ethoxy-2-pyrimidinamine, a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug discovery. While direct, quantitative solubility data for this specific molecule is not extensively published, this guide leverages data from closely related analogs and established analytical principles to provide a robust framework for its study and application. We will delve into the anticipated physicochemical properties, factors governing its solubility in various solvent systems, and detailed, field-proven protocols for accurate solubility determination.

Physicochemical Profile and its Implications for Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, we can infer its likely behavior by examining its structural features and data from analogous compounds.

Key Structural Features:

-

Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.

-

Amino Group (-NH2): This group can act as both a hydrogen bond donor and acceptor, generally favoring solubility in polar, protic solvents like water and alcohols.

-

Chloro Group (-Cl): An electron-withdrawing group that increases the lipophilicity of the molecule, which may enhance solubility in non-polar organic solvents.

-

Ethoxy Group (-OCH2CH3): This group adds to the molecular size and can participate in hydrogen bonding as an acceptor. Its hydrocarbon character contributes to the overall lipophilicity.

A closely related compound, 2-amino-4-chloro-6-methoxypyrimidine, differs only by a methylene group in the alkoxy side chain. Experimental data on this analog shows it is sparingly soluble in alcohols like methanol and ethanol, and more soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetone.[1] The solubility of pyrimidine derivatives generally increases with temperature.[2][3] We can anticipate a similar trend for this compound.

Predicted Physicochemical Properties:

A Practical Guide to Determining Solubility: Methodologies and Protocols

To empower researchers to generate precise solubility data for this compound, this section details two primary experimental approaches: thermodynamic solubility and kinetic solubility determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance. The most common method for its determination is the shake-flask method.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a selection of solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene)

-

Vials with screw caps

-

Temperature-controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is a visible amount of undissolved solid.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC with UV detection.[1][9] A reversed-phase C18 column is often suitable for this class of compounds.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved compound in the filtered sample by comparing its response to the calibration curve.

-

-

Data Reporting: Report the thermodynamic solubility in units of mg/mL or mol/L at the specified temperature.

Figure 1. Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). While not a true equilibrium value, it is a valuable parameter in early drug discovery for screening large numbers of compounds.

Experimental Protocol: Kinetic Solubility Assay

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well plates

-

Plate reader with UV-Vis capabilities

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Precipitation: Add the aqueous buffer to each well, which will cause the compound to precipitate if its solubility is exceeded.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Analysis: Measure the turbidity or the concentration of the dissolved compound in the supernatant using a plate reader. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Figure 2. Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of this compound will be a delicate balance of its interactions with the solvent and the strength of its crystal lattice.

Solvent Polarity:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino group can donate hydrogen bonds, while the pyrimidine nitrogens and the oxygen of the ethoxy group can accept hydrogen bonds. These interactions will favor solubility in protic solvents. However, the overall lipophilicity of the molecule may limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the data from the methoxy analog, good solubility is expected in solvents like DMF.[1]

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups, low solubility is anticipated in non-polar solvents.

pH:

The amino group on the pyrimidine ring is basic and can be protonated at acidic pH. The protonated form will have a positive charge, which is expected to significantly increase its solubility in aqueous solutions. Therefore, the solubility of this compound in aqueous media will be pH-dependent.

Temperature:

The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with an increase in temperature.[2][3]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chloro- and amino-pyrimidines should be considered.[10][11][12]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

While a comprehensive, published dataset on the solubility of this compound remains to be established, this guide provides a robust framework for its investigation. By understanding its physicochemical properties through the lens of closely related analogs and employing the detailed experimental protocols provided, researchers can confidently and accurately determine its solubility profile. This critical data will empower informed decisions in formulation development, leading to more effective and bioavailable drug products. The principles and methodologies outlined herein are not merely procedural steps but a reflection of a deep-seated commitment to scientific rigor and the advancement of pharmaceutical sciences.

References

- BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. doi: 10.1016/s0169-409x(02)00008-x

- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- N/A. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate.

- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2-amino-4-chloro-6-(ethylamino)- (CAS 6316-09-2).

- Sanna, M., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health.

- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- N/A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate.

- PubChem. (n.d.). 4-Chloro-6-(diethoxymethyl)pyrimidin-2-amine.

- N/A. (n.d.). Common Organic Solvents: Table of Properties.

- N/A. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- N/A. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ9SNStc7csS3qPXzUbgUBsF4iVQ41Zw_4Zo5Tg7_rp2Qbx9tpc_nPUbo576goTM1mMLJe-RKizAa8xdfX1P22DPjO3UYAGmAWKiULDJY-yp_n6PFGKt3tnn-Sse98ODiZahsPkhhqijNrn6yoSjYdRTj5FnIatMX9mpZB51MnpCWF]([Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-6-(diethoxymethyl)pyrimidin-2-amine | C9H14ClN3O2 | CID 86251571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fi [fishersci.fi]

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold in Modern Drug Discovery

Unveiling the Bio-Potential of 4-Chloro-6-ethoxy-2-pyrimidinamine: A Technical Guide for Preclinical Investigation

Foreword: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] Derivatives of 2-aminopyrimidine, in particular, have garnered substantial attention due to their capacity for diverse biological interactions, leading to a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] Marketed drugs such as Imatinib and Palbociclib feature the 2-aminopyrimidine core, highlighting its therapeutic relevance.[3][5] This guide focuses on a specific, yet under-explored derivative, 4-Chloro-6-ethoxy-2-pyrimidinamine, providing a comprehensive framework for the systematic evaluation of its potential biological activities. While direct biological data for this compound is scarce in publicly available literature, its structural features suggest a high probability of interesting pharmacological properties worthy of investigation.

Compound Profile: this compound

This compound is a substituted pyrimidine with the molecular formula C6H8ClN3O.[6][7] The key structural features that may contribute to its biological activity are the 2-amino group, the chlorine atom at the 4-position, and the ethoxy group at the 6-position. The 2-amino group is a common feature in many biologically active pyrimidine derivatives, often involved in crucial hydrogen bonding interactions with biological targets.[3] The chlorine atom and the ethoxy group can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

| Property | Value | Source |

| CAS Number | 89784-02-1 | [6][7] |

| Molecular Formula | C6H8ClN3O | [6][7] |

| Molecular Weight | 173.6 g/mol | [7] |

| Appearance | White solid | [7] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [7] |

Postulated Biological Activities and Investigative Pathways

Based on the extensive literature on 2-aminopyrimidine derivatives, we can postulate several potential biological activities for this compound. This section outlines the key areas for investigation and the rationale behind them.

Anticancer Activity

The 2-aminopyrimidine scaffold is present in numerous anticancer agents.[1][5] These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[8]

Hypothesis: this compound may exhibit cytotoxic effects on cancer cell lines through the inhibition of key kinases involved in cell proliferation and survival.

Investigative Workflow:

Caption: Workflow for investigating the potential anticancer activity.

Experimental Protocols:

-

Cytotoxicity Screening: A primary screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) can be performed using assays like the MTT or XTT assay, which measure metabolic activity as an indicator of cell viability. Alternatively, lactate dehydrogenase (LDH) release assays can quantify cell membrane damage.[9]

-

IC50 Determination: For cell lines showing significant growth inhibition, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC50).

-

Apoptosis Assays: To understand the mechanism of cell death, Annexin V/PI staining followed by flow cytometry can be employed to differentiate between apoptotic and necrotic cells.[10]

-

Kinase Inhibition Profiling: A broad panel of kinases should be screened to identify potential molecular targets. Commercially available kinase assay kits can be used for this purpose.[11]

Antimicrobial Activity

2-Aminopyrimidine derivatives have shown promise as antimicrobial agents against a range of pathogens.[3][4]

Hypothesis: this compound may possess antibacterial and/or antifungal properties.

Investigative Workflow:

Caption: Workflow for assessing antimicrobial potential.

Experimental Protocols:

-

Initial Screening: The agar disk diffusion or well diffusion method can be used for a qualitative assessment of antimicrobial activity against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[12][13]

-

Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a quantitative technique to determine the lowest concentration of the compound that inhibits visible microbial growth.[14][15]

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Following the MIC assay, aliquots from wells showing no growth are plated on agar to determine the lowest concentration that kills the microorganisms.

Anti-inflammatory and Enzyme Inhibitory Activity

Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[16] Additionally, pyrimidine-based compounds have been investigated as inhibitors of other enzymes, such as cholinesterases and glutathione reductase.[17][18]

Hypothesis: this compound may inhibit pro-inflammatory enzymes or other therapeutically relevant enzymes.

Investigative Workflow:

Caption: Workflow for evaluating enzyme inhibitory activity.

Experimental Protocols:

-

Enzyme Inhibition Assays: Commercially available assay kits can be used to screen the compound against a panel of enzymes, such as COX-1 and COX-2, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[16][17]

-

Kinetic Analysis: For active compounds, detailed kinetic studies should be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed).[19]

-

Cell-based Assays: The anti-inflammatory potential can be further investigated in cell-based models, for example, by measuring the reduction of reactive oxygen species (ROS) or the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[16]

Data Presentation and Interpretation

Systematic and clear data presentation is crucial for evaluating the potential of a novel compound. The following tables provide templates for summarizing the experimental data generated from the proposed workflows.

Table 1: In Vitro Cytotoxicity Profile

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | [Insert Data] |

| HCT116 | Colon | [Insert Data] |

| A549 | Lung | [Insert Data] |

| [Add other cell lines] |

Table 2: Antimicrobial Activity Summary

| Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] |

| Escherichia coli | Negative | [Insert Data] | [Insert Data] |

| Candida albicans | N/A | [Insert Data] | [Insert Data] |

| [Add other strains] |

Table 3: Enzyme Inhibition Profile

| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| COX-1 | [Insert Data] | [Insert Data] | [Insert Data] |

| COX-2 | [Insert Data] | [Insert Data] | [Insert Data] |

| AChE | [Insert Data] | [Insert Data] | [Insert Data] |

| [Add other enzymes] |

Conclusion and Future Directions